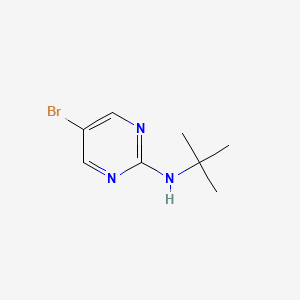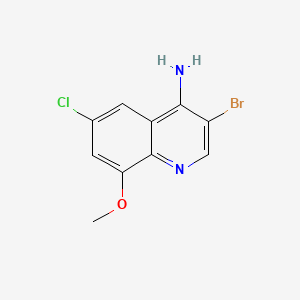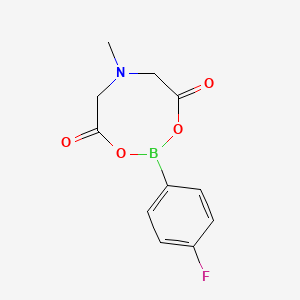
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Vue d'ensemble
Description
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (FMBD) is a boron-containing heterocyclic compound which has been extensively studied in recent years due to its potential applications in various fields. Its unique structure, which consists of a phenyl ring and two boron atoms, makes it a promising molecule for a variety of applications. FMBD has been studied for its potential use in the synthesis of new compounds, as a catalyst in organic synthesis and as a bioactive agent.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been studied for its potential applications in various fields of science. For example, it has been used as a catalyst in organic synthesis, as a bioactive agent, and as a potential drug target. It has also been studied for its ability to act as an antioxidant and for its potential applications in the synthesis of new compounds. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is not yet fully understood. However, it is believed that the two boron atoms in the molecule interact with other molecules to form a complex, which can then act as a catalyst for various reactions. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to interact with proteins, which may be involved in its bioactivity.
Effets Biochimiques Et Physiologiques
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to have antiviral and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is soluble in water, which makes it suitable for use in aqueous solutions. However, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione are still being explored, and there are several possible future directions for research. For example, further research could be done to better understand the mechanism of action of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and to identify new applications for the molecule. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione could be studied for its potential use in the development of new materials, such as polymers and nanomaterials. Finally, further research could be done to explore the potential therapeutic applications of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, such as its potential use as an anti-cancer or anti-inflammatory agent.
Méthodes De Synthèse
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be synthesized in a three-step reaction from 4-fluorophenol and 1,3-dithiane. The first step involves the condensation of 4-fluorophenol and 1,3-dithiane to form 4-fluoro-1,3-dithiane-2-thiol, which is then oxidized to form the corresponding sulfoxide. The final step is the reduction of the sulfoxide to form 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. The reaction can be carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWBUFHGNOFGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678939 | |
| Record name | 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
1257641-06-7 | |
| Record name | 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257641-06-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



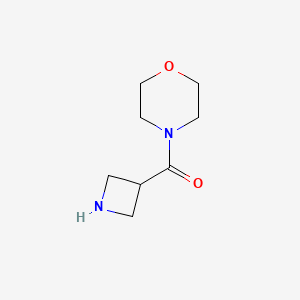

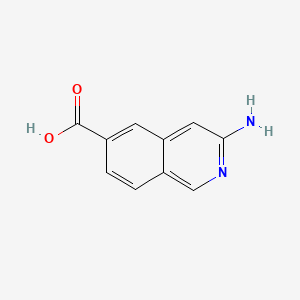

![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)
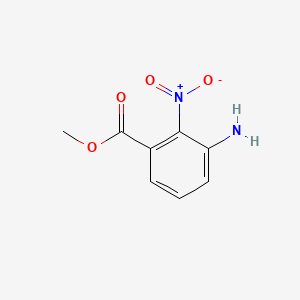

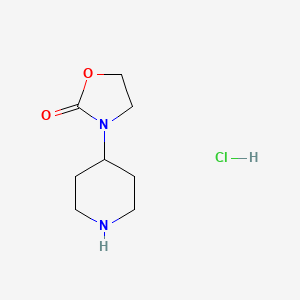
![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)
![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)
